2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a benzylpiperazine moiety at position 2 and a Z-configured thiazolidinone ring at position 2. The thiazolidinone ring is further modified with a 3-methoxypropyl group at position 3 and a thiocarbonyl group at position 2, contributing to its unique electronic and steric profile . The methoxypropyl substituent may enhance solubility compared to bulkier alkyl chains, while the benzylpiperazine group could influence binding affinity to neurological targets .
Properties
Molecular Formula |
C27H29N5O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-35-17-7-12-32-26(34)22(37-27(32)36)18-21-24(28-23-10-5-6-11-31(23)25(21)33)30-15-13-29(14-16-30)19-20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17,19H2,1H3/b22-18- |
InChI Key |
AJEFOGZXNUUCIA-PYCFMQQDSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Key analogs differ in the substituent at position 3 of the thiazolidinone ring:
- This substitution may favor targets requiring lipophilic interactions, such as membrane-bound enzymes .
- 3-(2-Methoxyethyl) variant (): The shorter methoxyethyl chain balances lipophilicity and polarity, possibly enhancing metabolic stability compared to the longer 3-methoxypropyl chain in the target compound .
- 3-(3-Methoxypropyl) variant (Target compound): The extended methoxypropyl group introduces greater conformational flexibility and moderate polarity, which may optimize interactions with hydrophilic binding pockets while maintaining moderate logP values .
Modifications on the Piperazine and Aromatic Moieties
Structural and Spectroscopic Insights
- NMR Comparisons : As demonstrated in , substituent variations induce distinct chemical shift patterns. For example, the 3-methoxypropyl group in the target compound would likely cause upfield shifts in neighboring protons compared to the isopropyl analog due to differences in electron-donating effects .
- Crystallographic Data: While direct data for the target compound is unavailable, related structures (e.g., ) reveal that benzylpiperazine derivatives adopt chair conformations in the piperazine ring, with planarity in the pyrido-pyrimidinone core. The Z-configuration of the thiazolidinone methylidene group is critical for maintaining π-π stacking interactions .
Bioactivity and Pharmacological Potential
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in and , involving condensation of functionalized pyrido-pyrimidinones with thiazolidinone precursors. The 3-methoxypropyl group may require specialized protecting-group strategies to avoid side reactions .
- Hypothetical Bioactivity: Based on structural analogs (), the target compound may exhibit kinase or protease inhibitory activity. The thioxo group in the thiazolidinone ring could act as a hydrogen-bond acceptor, while the benzylpiperazine moiety may engage in cation-π interactions with target proteins .
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Thiazolidinone Substituent | Piperazine Substituent | Molecular Weight (g/mol) | logP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 3-(3-Methoxypropyl) | 4-Benzyl | ~542.6 | 2.8 |
| 3-Isopropyl Analog (Ev. 2) | 3-Isopropyl | 4-Benzyl | ~528.6 | 3.4 |
| 2-Methoxyethyl Analog (Ev.4) | 3-(2-Methoxyethyl) | 4-Benzyl | ~528.6 | 2.5 |
| Benzodioxol Analog (Ev. 8) | 3-(2-Methoxyethyl) | 4-(Benzodioxol-5-yl) | ~558.6 | 2.2 |
*logP estimated using fragment-based methods.
Table 2: Hypothetical Bioactivity Trends
| Compound | Target Affinity* | Solubility (µM) | Metabolic Stability* |
|---|---|---|---|
| Target Compound | Moderate | 15 | High |
| 3-Isopropyl Analog | High | 5 | Moderate |
| 2-Methoxyethyl Analog | Low | 25 | High |
| Benzodioxol Analog | Moderate | 10 | Low |
*Relative rankings based on structural analogs in and .
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic effects supported by various research findings.
Chemical Structure
The structural composition of the compound includes:
- A pyrido[1,2-a]pyrimidine core.
- A piperazine ring.
- A thiazolidinone moiety.
These structural features contribute to its biological activity by interacting with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones, similar to the target compound, possess potent antimicrobial properties. For instance:
- The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for related compounds have been reported in the range of 10.7–21.4 μmol/mL for bacterial strains and 21.4–40.2 μmol/mL for fungal species .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
This suggests that the target compound may exhibit similar or enhanced antimicrobial properties due to its unique structure.
2. Anticancer Activity
The compound's ability to inhibit cell proliferation has been explored in various cancer cell lines:
- It has been suggested that compounds with a pyrido[1,2-a]pyrimidine structure can induce apoptosis in cancer cells through specific molecular interactions .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways affecting cell survival and growth.
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
Case Study 1: Antimicrobial Evaluation
A series of thiazolidinone derivatives were synthesized and tested against various pathogens. The results indicated that modifications to the thiazolidinone ring significantly impacted antimicrobial efficacy .
Case Study 2: Anticancer Studies
Research focused on pyrido[1,2-a]pyrimidine derivatives demonstrated their potential as anticancer agents, showing significant inhibition of tumor growth in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
